4-Methylthiopteridine
Description
4-Methylthiopteridine (C₇H₆N₄S) is a heterocyclic compound belonging to the pteridine family, characterized by a bicyclic structure comprising fused pyrimidine and pyrazine rings. The substitution of a methylthio (-SCH₃) group at the 4-position distinguishes it from other pteridine derivatives. Key physical properties include:
- Molecular weight: 178.2 g/mol
- Melting point: 245°C
- Boiling point: 457.5°C (estimated)
- Water solubility: 0.12 mg/mL at 25°C .
The methylthio group contributes to its moderate solubility and thermal stability, making it relevant in pharmaceutical and materials research. Its electronic structure, influenced by the sulfur atom, also impacts reactivity in synthetic pathways.
Properties
CAS No. |
6966-78-5 |
|---|---|
Molecular Formula |
C7H6N4S |
Molecular Weight |
178.22 g/mol |
IUPAC Name |
4-methylsulfanylpteridine |
InChI |
InChI=1S/C7H6N4S/c1-12-7-5-6(10-4-11-7)9-3-2-8-5/h2-4H,1H3 |
InChI Key |
XKENOTHGZDIXRS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=NC=CN=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes the physicochemical properties of 4-Methylthiopteridine and structurally analogous pteridine derivatives:
| Compound Name | Molecular Formula | Substituent(s) | Melting Point (°C) | Boiling Point (°C, est.) | Water Solubility (mg/mL, 25°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|---|
| This compound | C₇H₆N₄S | 4-SCH₃ | 245 | 457.5 | 0.12 | 178.2 |
| 4-Hydroxy-6-methylpteridine | C₇H₆N₄O | 4-OH, 6-CH₃ | 268 | 452.7 | 0.08 | 162.1 |
| 3,4-Dihydro-4-keto-3-methylpteridine | C₇H₆N₄O | 3-CH₃, 4-keto | 189 | 389.3 | 0.15 | 162.1 |
| 2-Methoxypteridine | C₇H₆N₄O | 2-OCH₃ | 178 | 387.8 | 0.25 | 162.1 |
Key Comparative Insights:
Substituent Effects on Solubility :
- The methylthio group in this compound confers lower polarity than hydroxyl (-OH) or methoxy (-OCH₃) groups, resulting in intermediate solubility (0.12 mg/mL) compared to 4-Hydroxy-6-methylpteridine (0.08 mg/mL) and 2-Methoxypteridine (0.25 mg/mL) .
- The higher solubility of 2-Methoxypteridine is attributed to the electron-donating methoxy group enhancing hydrogen-bonding capacity, despite its substitution at the 2-position.
Thermal Stability and Melting Points :
- 4-Hydroxy-6-methylpteridine exhibits the highest melting point (268°C), likely due to intermolecular hydrogen bonding between hydroxyl groups and the rigid planar structure .
- In contrast, 3,4-Dihydro-4-keto-3-methylpteridine has a significantly lower melting point (189°C), as the keto group introduces conformational flexibility, reducing crystal lattice stability .
Substituent position (e.g., 2- vs. 4-) significantly impacts boiling points, with this compound’s higher boiling point (457.5°C) reflecting stronger van der Waals forces due to its larger atomic radius .
Comparative Reactivity :
- The methylthio group in this compound is less nucleophilic than hydroxyl or methoxy groups, making it more resistant to hydrolysis but reactive in alkylation or oxidation reactions .
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